molecular formula C9H10FNO B1378518 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1268154-26-2

8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1378518
CAS No.: 1268154-26-2
M. Wt: 167.18 g/mol
InChI Key: RFIWEHRGSCISHJ-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science. The compound is characterized by the presence of a fluorine atom, a methyl group, and a benzoxazine ring structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-fluoroaniline with formaldehyde and a methylating agent in the presence of an acid catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired benzoxazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The fluorine atom and other substituents on the benzoxazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: In materials science, it is used in the production of advanced polymers and resins with desirable properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine
  • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
  • 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine

Comparison: Compared to similar compounds, 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the fluorine atom and methyl group can affect its interactions with other molecules, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIWEHRGSCISHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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